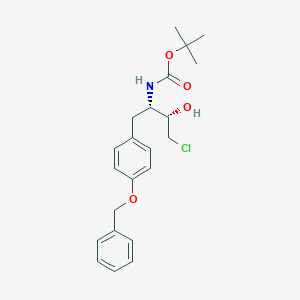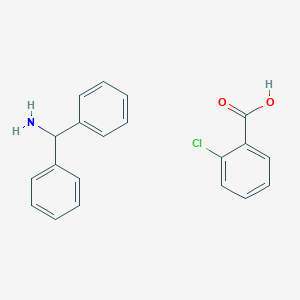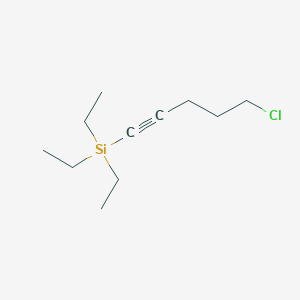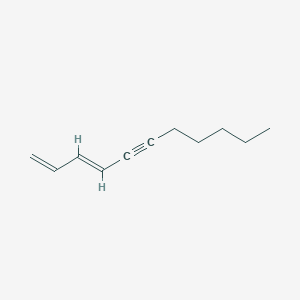![molecular formula C21H31ClN2O B064583 (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride CAS No. 171261-31-7](/img/structure/B64583.png)
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide; hydrochloride, also known as BU08028, is a chemical compound that belongs to the class of opioid ligands. BU08028 has been found to have a high affinity for the kappa opioid receptor, which is a type of receptor that is involved in pain management, mood regulation, and addiction.
作用机制
The kappa opioid receptor is known to play a key role in the regulation of pain and mood. When activated, the kappa opioid receptor can produce analgesic effects, which means that it can reduce the perception of pain. (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride binds to the kappa opioid receptor and activates it, leading to the production of these analgesic effects. In addition to its analgesic effects, this compound has also been found to produce antidepressant effects in animal models.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects in animal models. These effects include analgesia, sedation, and reduced locomotor activity. In addition, this compound has been found to produce antidepressant effects, as well as anxiolytic effects, which means that it can reduce anxiety. This compound has also been found to reduce drug-seeking behavior in animal models, which suggests that it may have potential as a treatment for addiction.
实验室实验的优点和局限性
One of the main advantages of (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride is its high selectivity for the kappa opioid receptor, which reduces the risk of side effects that are commonly associated with other opioid drugs. In addition, this compound has been found to produce a range of effects that are relevant to pain management, depression, and addiction, which makes it a promising candidate for further research.
One limitation of this compound is its relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. In addition, this compound has not yet been tested in human clinical trials, which means that its safety and efficacy in humans are not yet known.
未来方向
There are several potential future directions for research on (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride. One possibility is to further investigate its potential therapeutic applications in the treatment of pain, depression, and addiction. Another possibility is to explore its mechanism of action in more detail, in order to better understand how it produces its effects. Finally, future research could focus on developing more potent and longer-lasting versions of this compound, in order to improve its efficacy as a therapeutic agent.
合成方法
The synthesis of (E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride was first reported by researchers at the University of North Carolina at Chapel Hill in 2007. The synthesis method involves several steps, including the reaction of 3-phenylprop-2-enoyl chloride with N-butylpiperidine, followed by the reduction of the resulting iminium ion with sodium borohydride. The final step involves the reaction of the resulting amine with 8-methyl-8-azabicyclo[3.2.1]octan-3-one to produce this compound.
科学研究应用
(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride has been widely studied for its potential therapeutic applications in the treatment of pain, depression, and addiction. It has been found to be a highly selective kappa opioid receptor agonist, which means that it can activate this receptor without affecting other opioid receptors in the body. This selectivity is important because it reduces the risk of side effects that are commonly associated with other opioid drugs.
属性
| 171261-31-7 | |
分子式 |
C21H31ClN2O |
分子量 |
362.9 g/mol |
IUPAC 名称 |
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C21H30N2O.ClH/c1-3-4-14-23(20-15-18-11-12-19(16-20)22(18)2)21(24)13-10-17-8-6-5-7-9-17;/h5-10,13,18-20H,3-4,11-12,14-16H2,1-2H3;1H/b13-10+; |
InChI 键 |
PIRCALUPZAXTFN-RSGUCCNWSA-N |
手性 SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)/C=C/C3=CC=CC=C3.Cl |
SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.Cl |
规范 SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.Cl |
同义词 |
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-phenyl-prop-2-e namide hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)
![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)
![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)
![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)







